1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine
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Overview
Description
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine is a chemical compound with the molecular formula C17H19N3O5S. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methoxy-nitrophenyl moiety.
Preparation Methods
The synthesis of 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-nitrobenzenesulfonyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized products .
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate Hedgehog signaling by binding to the transmembrane domain of Smoothened, thereby expanding the intestinal stem cell pool and increasing the number of regenerating crypts . This mechanism is particularly relevant in the context of radiation mitigation, where the compound helps prevent gastrointestinal acute radiation syndrome .
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine can be compared with similar compounds such as:
1-(4-Nitrophenyl)sulfonyl-4-phenylpiperazine: This compound lacks the methoxy group and has been studied for its effects on neural stem/progenitor cells.
1-(4-Methoxyphenyl)sulfonyl-4-phenylpiperazine: This compound lacks the nitro group and has different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-17-8-7-15(13-16(17)20(21)22)26(23,24)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPZOWKBNLVFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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